molecular formula C17H19ClN4O4 B6197605 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 2228029-82-9

2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B6197605
CAS No.: 2228029-82-9
M. Wt: 378.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a useful research compound. Its molecular formula is C17H19ClN4O4 and its molecular weight is 378.8. The purity is usually 95.
BenchChem offers high-quality 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2228029-82-9

Molecular Formula

C17H19ClN4O4

Molecular Weight

378.8

Purity

95

Origin of Product

United States

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a compound that has recently gained attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine and piperazine moiety along with an isoindolinone ring. Its molecular formula is C17H18N4O4C_{17}H_{18}N_{4}O_{4} with a molecular weight of 342.35 g/mol. The presence of multiple functional groups contributes to its biological activity.

PropertyValue
Molecular Formula C17H18N4O4
Molecular Weight 342.35 g/mol
CAS Number 2154342-61-5
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C

Research indicates that this compound may exert its biological effects through several mechanisms:

  • IKZF Protein Modulation : The compound has been studied for its ability to modulate the levels of IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4), which are crucial in regulating immune responses and have implications in cancer therapy .
  • Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis through pathways involving caspases and mitochondrial dysfunction .
  • Neuroprotective Effects : Preliminary studies suggest that it may also have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer’s by reducing oxidative stress and inflammation .

Case Studies

Several studies have highlighted the biological activity of the compound:

  • Cancer Treatment : A study published in a peer-reviewed journal found that treatment with this compound led to a significant reduction in tumor size in xenograft models of human cancer . The mechanism was linked to the downregulation of oncogenic pathways mediated by IKZF proteins.
  • Autoimmune Disorders : Another study explored its effects on regulatory T cells (Tregs). The compound was shown to enhance Treg function by stabilizing IKZF2 levels, thereby improving immune tolerance in murine models of autoimmune diseases .

Research Findings

Recent findings underscore the compound's potential in various therapeutic areas:

  • Pharmacological Activity : Compounds similar to 2-(2,6-Dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride have been documented to possess broad pharmacological activities including anti-inflammatory and immunomodulatory effects .
  • Safety Profile : Toxicological assessments indicate that while the compound exhibits potent biological activity, careful consideration of dosage is necessary to mitigate potential side effects such as cytotoxicity at high concentrations .

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several therapeutic areas:

Cancer Treatment

Research indicates that derivatives of thalidomide, including this compound, exhibit anti-cancer properties. They may inhibit tumor growth and angiogenesis, making them potential candidates for cancer therapies. Studies have highlighted its effectiveness against multiple myeloma and other hematological malignancies due to its ability to modulate immune responses and inhibit tumor cell proliferation .

Neurological Disorders

There is growing interest in the use of this compound for treating neurological disorders. Its structural similarities to known neuroprotective agents suggest potential applications in conditions like Alzheimer's disease and multiple sclerosis. The modulation of neuroinflammatory pathways could be a mechanism through which it exerts protective effects on neuronal cells .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases, providing a basis for its use in conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

StudyFocus AreaFindings
Study 1CancerDemonstrated significant reduction in tumor size in murine models of multiple myeloma.
Study 2NeurologyShowed neuroprotective effects in animal models of Alzheimer's disease by reducing amyloid-beta accumulation.
Study 3InflammationFound to decrease levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring in the compound serves as a nucleophilic site, enabling reactions with electrophilic agents. Key examples include:

Reaction TypeReactants/ConditionsProducts/OutcomesSource
AlkylationAlkyl halides (e.g., methyl iodide) in DMF, 80°C, Cs₂CO₃ catalystN-alkylated piperazine derivatives
AcylationAcetyl chloride in dichloromethane, room tempAcetylated piperazine with retained HCl salt solubility

These reactions are critical for modifying the compound’s pharmacokinetic properties, such as solubility and bioavailability.

Amide and Carbamate Formation

The isoindole-1,3-dione core participates in amide bond-forming reactions:

  • Carbamate Synthesis :
    Reaction with chloroformates (e.g., ethyl chloroformate) in anhydrous THF yields carbamate derivatives, enhancing hydrolytic stability.

Hydrogenation and Reduction

The dioxopiperidine moiety undergoes selective reduction under catalytic hydrogenation (H₂, Pd/C) to form piperidine intermediates, altering the compound’s conformational flexibility.

Reducing AgentConditionsOutcome
NaBH₄Methanol, 0°CPartial reduction of ketone groups
LiAlH₄Dry THF, refluxOver-reduction leading to ring opening

Acid-Base Reactions

The hydrochloride salt form confers high solubility in polar solvents (e.g., water, DMSO). Neutralization with NaOH releases the free base, which precipitates and can be isolated for further reactions .

ConditionBehavior
pH < 3High solubility due to protonation
pH 7–8Precipitation of free base

Cycloaddition and Ring-Opening Reactions

The isoindole-dione system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. Additionally, alkaline hydrolysis cleaves the isoindole ring, yielding phthalic acid derivatives.

Interaction with Biological Targets

While not strictly synthetic reactions, the compound’s ability to form non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with proteins underpins its biochemical relevance:

Target ClassInteraction MechanismFunctional Impact
E3 Ubiquitin LigasesBinding via dioxopiperidine scaffoldTargeted protein degradation (PROTACs)
KinasesPiperazine-mediated hydrogen bondingInhibition of enzymatic activity

Stability and Degradation Pathways

The compound degrades under harsh conditions:

StressorDegradation ProductsConditions
High Temperature (≥150°C)Piperazine ring cleavageSolid-state thermal analysis
UV LightPhotooxidation of isoindole-dioneMethanol solution, 254 nm

Key Reaction Parameters

The table below summarizes optimized conditions for common reactions:

ReactionSolventCatalystTemperatureYield (%)
AlkylationDMFCs₂CO₃80°C75–85
AcylationCH₂Cl₂None25°C60–70
HydrogenationEthanolPd/C (10%)50°C90

Preparation Methods

Catalytic Systems for Coupling Reactions

Palladium-based catalysts (e.g., Pd2_2(dba)3_3) with biphenyl ligands increase coupling efficiency. For example, using Pd(OAc)2_2 (5 mol%) and DavePhos (10 mol%) in toluene at 100°C reduces reaction time to 8 hours with a 75% yield.

Solvent and Temperature Effects

Elevated temperatures (100–120°C) in polar aprotic solvents (e.g., DMF, NMP) accelerate SNAr reactions but may promote decomposition. Lower temperatures (80–90°C) with microwave assistance balance speed and product integrity.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d6_6): δ 2.50–2.70 (m, 4H, piperazine), 3.10–3.30 (m, 4H, piperazine), 4.90–5.10 (m, 1H, piperidinone), 7.50–7.70 (m, 2H, aromatic).

  • HPLC-MS : m/z 343.1 [M+H]+^+, retention time 6.8 minutes (C18 column, 0.1% TFA in water/acetonitrile).

Purity Assessment

Reverse-phase HPLC with UV detection at 254 nm confirms ≥95% purity. Residual solvents (e.g., DMF, DCM) are quantified via gas chromatography (GC), adhering to ICH guidelines (<500 ppm).

Scale-Up Considerations

Pilot-scale synthesis (1–10 kg) employs continuous flow reactors to enhance heat transfer and mixing. For instance, a tubular reactor with static mixers achieves 85% yield in the cyclization step, reducing batch time by 40% compared to traditional methods .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stability of this compound in experimental settings?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 206 nm) is optimal for quantifying purity, as it distinguishes between the compound and impurities like residual solvents (e.g., acetone detected via 1H NMR in similar analogs) . Stability studies should include accelerated degradation tests under varying temperatures and humidity, with LC/MS to monitor hydrolysis or oxidation byproducts. Storage at -20°C in moisture-proof containers is advised to prevent decomposition .

Q. How can researchers design synthesis protocols to minimize side reactions in the piperazine and dioxopiperidine moieties?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For example, polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while controlled pH prevents unwanted ring-opening in the dioxopiperidine group. Quantum chemical calculations (e.g., DFT) predict reactive sites to avoid competing pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant practices:

  • Use fume hoods and PPE (gloves, lab coats) to prevent inhalation or skin contact .
  • Implement spill kits with inert adsorbents (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .
  • Store separately from bases or oxidizing agents to avoid exothermic reactions .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved in enzyme inhibition studies?

  • Methodological Answer : Apply comparative analysis frameworks :

  • Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry).
  • Use statistical tools like ANOVA to identify confounding variables (e.g., buffer ionic strength or enzyme lot variability).
  • Leverage computational docking (e.g., molecular dynamics simulations) to reconcile discrepancies between in vitro and in silico binding affinities .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives with modified piperazine substituents?

  • Methodological Answer :

  • Synthesize analogs with systematic substitutions (e.g., halogenation, alkylation) and screen via high-throughput assays.
  • Use multivariate regression models to correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity .
  • Pair crystallography (e.g., X-ray diffraction) with SAR data to map critical hydrogen-bonding interactions in the isoindole-dione core .

Q. How can AI-driven simulations enhance the design of targeted delivery systems for this compound?

  • Methodological Answer :

  • Train machine learning models on existing pharmacokinetic data to predict bioavailability and tissue penetration.
  • Use COMSOL Multiphysics for in silico modeling of nanoparticle encapsulation efficiency and release kinetics under physiological conditions .
  • Validate predictions with in vitro permeability assays (e.g., Caco-2 monolayers) .

Data Contradiction and Optimization Challenges

Q. What experimental approaches address batch-to-batch variability in impurity profiles during scale-up?

  • Methodological Answer :

  • Implement Process Analytical Technology (PAT) with real-time HPLC monitoring to detect impurities early .
  • Apply reaction engineering principles (e.g., membrane separation for intermediate purification) to reduce residual piperazine derivatives .
  • Use stability-indicating methods (e.g., forced degradation studies) to qualify impurities as genotoxic or non-genotoxic .

Q. How can researchers balance conflicting demands between compound stability and catalytic activity in multi-step syntheses?

  • Methodological Answer :

  • Employ kinetic vs. thermodynamic control strategies. For example, lower temperatures favor stable intermediates, while higher temperatures drive catalytic turnover .
  • Use chemometric tools (e.g., Principal Component Analysis) to identify critical process parameters affecting both stability and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.